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Compound of Interest

Compound Name: 3-Methylcholanthrene

Cat. No.: B014862 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the establishment of fibrosarcoma

cell lines induced by the chemical carcinogen 3-Methylcholanthrene (3-MC). This model is a

valuable tool in cancer research, allowing for the study of carcinogenesis, tumor immunology,

and the evaluation of novel therapeutic agents. The protocols outlined below cover the in vivo

induction of tumors in mice, the isolation and primary culture of tumor cells, and the subsequent

establishment and characterization of fibrosarcomas cell lines.

Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to 3-MC induced fibrosarcoma

induction and the characteristics of the resulting cell lines.

Table 1: Induction of Fibrosarcomas with 3-Methylcholanthrene in Various Mouse Strains
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Mouse
Strain

3-MC Dose
Route of
Administrat
ion

Tumor
Incidence
(%)

Mean
Latency
Period
(Days)

Reference

C57BL/6
0.5

mg/mouse

Subcutaneou

s
High

Significantly

Shortened

with TPA

promotion

[1]

C57BL/6
0.025

mg/mouse

Subcutaneou

s

Tumors only

with TPA

promotion

Not Specified [1]

Pgk-1a/Pgk-

1b mice
5 µg

Subcutaneou

s
88% Not Specified [2]

Fancd2-/-

(C57BL/6)
200 µg

Subcutaneou

s
High

~20 weeks

for tumor

removal

[3]

Fancg-/-

(C57BL/6)
200 µg

Subcutaneou

s
High

~20 weeks

for tumor

removal

[3]

Fancd2-/-

(129/Sv)
200 µg

Subcutaneou

s
High

~20 weeks

for tumor

removal

[3]

Simonsen

rats

(Sprague-

Dawley-

derived)

2 mg
Subcutaneou

s

Reduced at

2°C vs 25°C

Not Changed

by

Temperature

[4]

Table 2: In Vitro Growth Characteristics of Sarcoma Cell Lines
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Cell Line Type
Doubling Time
(hours)

Plating
Efficiency (%)

Reference

FSA Clones
Murine

Fibrosarcoma
Not Specified

10-50% (after

selection)
[5]

HeLa
Human Cervical

Cancer
~18 70 [6]

U87-MG
Human

Glioblastoma
~24 32 [6]

U-CH1-N
Human

Chordoma
~72 4.8 [6]

SKUT1B, HOS,

MG63, etc.

Various

Sarcomas
72-96 (very fast) Not Specified [7]

AW, RH30,

LS141, etc.

Various

Sarcomas
96-120 (fast) Not Specified [7]

SW1353, CHSA,

etc.

Various

Sarcomas

~14 days

(moderate)
Not Specified [7]

TOS, CHSA2
Various

Sarcomas
~21 days (slow) Not Specified [7]

Experimental Protocols
Protocol 1: Induction of Fibrosarcomas in Mice using 3-
Methylcholanthrene
This protocol details the procedure for inducing fibrosarcomas in mice via subcutaneous

injection of 3-MC.[8]

Materials:

3-Methylcholanthrene (3-MC)

Sesame oil or other suitable vehicle
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Syringes and needles (25-27 gauge)

Laboratory mice (e.g., C57BL/6, BALB/c)

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

Preparation of 3-MC Solution:

Under a chemical fume hood, dissolve 3-MC in sesame oil to the desired concentration

(e.g., 1 mg/mL).

Gently warm and vortex the solution to ensure complete dissolution.

Sterilize the solution by filtration through a 0.22 µm filter.

Animal Preparation:

Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

Shave a small area on the flank or back of the mouse.

Disinfect the injection site with 70% ethanol.

Injection:

Draw the 3-MC solution into a sterile syringe.

Gently lift the skin at the prepared site and insert the needle subcutaneously.

Inject the desired volume of the 3-MC solution (e.g., 100 µL for a 100 µg dose).

Withdraw the needle and monitor the mouse for any immediate adverse reactions.

Tumor Monitoring:

Palpate the injection site weekly to check for tumor development.
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Once a palpable nodule is detected, measure the tumor size with calipers two to three

times per week.

Record tumor dimensions (length and width) to calculate tumor volume.

Euthanize the mice when the tumors reach the predetermined endpoint (e.g., 1.5-2.0 cm

in diameter) or show signs of ulceration or distress, in accordance with institutional animal

care and use guidelines.

Protocol 2: Establishment of Primary Fibrosarcoma Cell
Lines from Tumor Explants
This protocol describes the methodology for isolating and culturing fibrosarcoma cells from 3-

MC-induced tumors.[9][10]

Materials:

Excised fibrosarcoma tumor

Sterile phosphate-buffered saline (PBS)

Culture medium: DMEM or RPMI-1640 supplemented with 10-20% Fetal Bovine Serum

(FBS), 1% Penicillin-Streptomycin, and potentially growth factors.

Enzyme solution: Collagenase Type I (1 mg/mL) and DNase I (0.1 mg/mL) in serum-free

medium.

Sterile scalpels, forceps, and Petri dishes

Cell strainers (70-100 µm)

Centrifuge

Cell culture flasks or plates

Humidified incubator (37°C, 5% CO2)

Procedure:
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Tumor Processing:

Aseptically excise the tumor from the euthanized mouse and place it in a sterile Petri dish

containing cold PBS.

Wash the tumor extensively with PBS to remove blood and debris.

In a clean Petri dish, mince the tumor into small fragments (1-2 mm³) using sterile

scalpels.

Enzymatic Digestion:

Transfer the minced tumor fragments to a sterile conical tube containing the enzyme

solution.

Incubate at 37°C for 30-60 minutes with gentle agitation to dissociate the tissue into a

single-cell suspension.

Neutralize the enzymatic activity by adding an equal volume of complete culture medium

containing FBS.

Cell Isolation and Plating:

Filter the cell suspension through a 70-100 µm cell strainer into a new conical tube to

remove undigested tissue clumps.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in fresh, complete culture medium.

Count the viable cells using a hemocytometer or automated cell counter.

Seed the cells into culture flasks or plates at an appropriate density.

Primary Culture and Establishment:

Incubate the culture vessels in a humidified incubator at 37°C with 5% CO2.
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Monitor the cultures daily for cell attachment and growth. Fibroblast-like spindle-shaped

cells should become apparent.

Change the medium every 2-3 days to remove non-adherent cells and debris.

Once the primary culture reaches 70-80% confluency, subculture the cells by treating with

trypsin-EDTA to detach them.

Expand the cell population by passaging them into new flasks at a lower density.

Cryopreserve early passage cells to ensure a stable stock of the newly established cell

line.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: 3-MC Carcinogenesis Signaling Pathway.
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Experimental Workflow for Cell Line Establishment
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Caption: Experimental Workflow for Cell Line Establishment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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